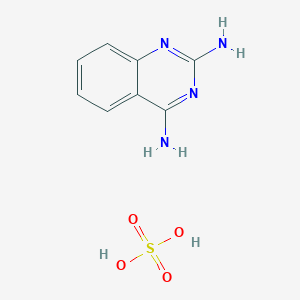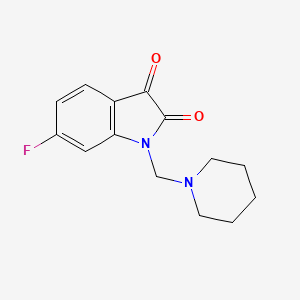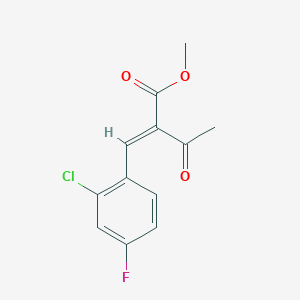
1-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)-1,4-diazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)-1,4-diazepane is a compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their extensive biological activities, including antiviral, antibacterial, antifungal, and insecticidal properties
Métodos De Preparación
The synthesis of 1-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)-1,4-diazepane involves several steps. One common method includes the reaction of 2-methyl-6-(trifluoromethyl)pyrimidine with 1,4-diazepane under specific conditions. The reaction typically requires a condensing agent such as 2-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) and is carried out in a solvent like dimethylformamide (DMF) at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
1-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)-1,4-diazepane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various biologically active molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mecanismo De Acción
The mechanism of action of 1-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)-1,4-diazepane involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to its biological effects. For example, it may inhibit fungal growth by interfering with the synthesis of essential cellular components . The exact molecular targets and pathways involved are still under investigation.
Comparación Con Compuestos Similares
1-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)-1,4-diazepane can be compared with other pyrimidine derivatives, such as:
5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide: Known for its antifungal activity.
1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl derivatives: These compounds also exhibit significant biological activities and are used in various research applications.
The uniqueness of this compound lies in its specific structural features and the trifluoromethyl group, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H15F3N4 |
|---|---|
Peso molecular |
260.26 g/mol |
Nombre IUPAC |
1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-1,4-diazepane |
InChI |
InChI=1S/C11H15F3N4/c1-8-16-9(11(12,13)14)7-10(17-8)18-5-2-3-15-4-6-18/h7,15H,2-6H2,1H3 |
Clave InChI |
SCODFTQKGBPEEK-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=CC(=N1)N2CCCNCC2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


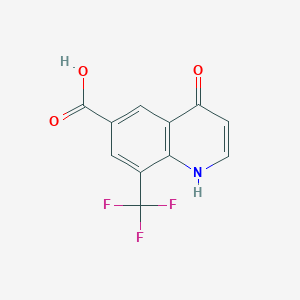
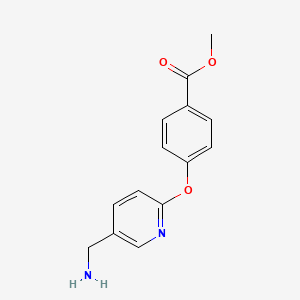

![4-Chloro-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B11858046.png)
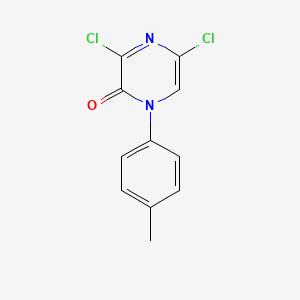

![1,3-Dimethyl-4-(2-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B11858067.png)
![3-Methyl-8-nitroimidazo[1,2-b]isoquinoline-5,10-dione](/img/structure/B11858074.png)
